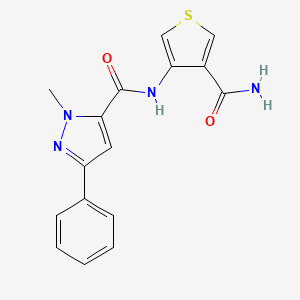

N-(4-carbamoylthiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylthiophen-3-yl)-2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-20-14(7-12(19-20)10-5-3-2-4-6-10)16(22)18-13-9-23-8-11(13)15(17)21/h2-9H,1H3,(H2,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOVGYRUWIOFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CSC=C3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-carbamoylthiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article examines the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H14N4O2S |

| Molecular Weight | 302.35 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation. One study reported an IC50 value of 39.70 µM against MCF7 breast cancer cells, suggesting a potential for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro tests have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 85% inhibition at specific concentrations . This activity is crucial for developing treatments for inflammatory diseases.

Antimicrobial Properties

Research indicates that pyrazole derivatives possess antimicrobial activity against various bacterial strains. For example, compounds similar to this compound were tested against E. coli and Staphylococcus aureus, showing promising results that warrant further investigation .

The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:

- Caspase Inhibition : The compound may modulate apoptotic pathways by influencing caspase activity, which is vital for programmed cell death in cancer cells .

- Enzyme Inhibition : It has been shown to inhibit enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), indicating potential applications in treating conditions like Alzheimer's disease .

Study 1: Anticancer Activity

In a comparative study, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. The derivative similar to N-(4-carbamoylthiophen-3-yl)-1-methyl-3-phenyl exhibited significant cytotoxicity against various cancer cell lines, with a notable effect on the MDA-MB231 breast cancer cell line.

Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of pyrazoles in a carrageenan-induced edema model in rodents. The results indicated that the tested compounds significantly reduced swelling and pain, comparable to standard anti-inflammatory drugs like indomethacin.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(4-carbamoylthiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exhibits promising anticancer properties. For instance, in vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| A549 (lung cancer) | 15.0 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory potential. In studies using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 60% |

| IL-6 | 50% |

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

Study on Anticancer Activity (2024)

Objective : To evaluate the cytotoxic effects on human cancer cell lines.

Findings : The compound demonstrated a dose-dependent decrease in cell viability across multiple cancer types, with significant effects noted in MCF-7 and A549 cells.

Anti-inflammatory Study (2025)

Objective : To investigate the anti-inflammatory properties in a macrophage model.

Findings : Treatment with the compound resulted in a substantial reduction of inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p (Molecules 2015) share the pyrazole-carboxamide scaffold but differ in substituents (Table 1). Key comparisons include:

Table 1: Comparison of Pyrazole Carboxamide Derivatives

Key Observations :

- Substituent Effects: The target compound’s carbamoylthiophene group may enhance solubility compared to the cyano or chloro substituents in 3a–3p, which are more electron-withdrawing.

- Synthetic Yields : Derivatives with halogenated aryl groups (e.g., 3b, 3d) show higher melting points (>170°C) and moderate yields (68–71%), suggesting steric and electronic influences on crystallization .

Thieno-Pyrazole and Thiazolyl Analogs ()

- N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (): Incorporates a trifluoromethyl group and ethoxyphenyl, enhancing metabolic stability and lipophilicity compared to the target compound’s carbamoylthiophene .

Carbothioamide Derivatives ()

Compounds like 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide replace the carboxamide with a thiocarboxamide group. This substitution reduces hydrogen-bonding capacity but may improve resistance to enzymatic hydrolysis .

Carbamate Analogs ()

[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4) features a carbamate linker instead of carboxamide. Carbamates generally exhibit lower reactivity but enhanced bioavailability due to slower metabolic clearance .

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthesis route for this compound?

- Methodology : Multi-step synthesis is typically required, with emphasis on optimizing reaction conditions (e.g., solvent choice, temperature, and catalysts). For example, microwave-assisted synthesis can enhance reaction efficiency for pyrazole derivatives . Key intermediates like carbamoylthiophene and substituted pyrazole precursors must be purified via column chromatography or recrystallization to ensure high yield (>70%) and purity (>95%).

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments (e.g., distinguishing phenyl vs. thiophene protons).

- FT-IR : To confirm carboxamide (C=O stretch ~1650–1700 cm⁻¹) and carbamoyl (N–H stretch ~3200–3350 cm⁻¹) functional groups.

- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What are the critical physical-chemical properties influencing its stability and solubility?

- Key Properties :

- LogP : Calculated hydrophobicity (e.g., ~3.2) to predict membrane permeability.

- Thermal stability : Assessed via differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C for pyrazole derivatives).

- Aqueous solubility : Often low (<10 µM), necessitating DMSO or PEG-based formulations for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodology :

- Substituent variation : Replace the 4-carbamoylthiophen-3-yl group with bioisosteres (e.g., thiazole or oxadiazole) to enhance target binding.

- Pharmacophore modeling : Use software like Schrödinger or MOE to identify critical hydrogen-bonding interactions (e.g., carboxamide with kinase active sites) .

- In vitro assays : Compare IC₅₀ values across derivatives to correlate structural changes with potency (e.g., 10 nM vs. 100 nM for anticancer activity) .

Q. What strategies resolve contradictory data in biological activity assays?

- Troubleshooting :

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to minimize discrepancies.

- Off-target effects : Use CRISPR/Cas9 knockouts or selective inhibitors to confirm target specificity.

- Dose-response validation : Repeat assays with triplicate samples and statistical analysis (p < 0.05) to ensure reproducibility .

Q. How can molecular docking predict the compound’s mechanism of action?

- Protocol :

- Protein preparation : Retrieve target structures (e.g., COX-2 or EGFR) from PDB (ID: 1CX2 or 1M17).

- Docking simulations : Use AutoDock Vina to estimate binding affinities (ΔG < −8 kcal/mol suggests strong interactions).

- Binding pose analysis : Identify key residues (e.g., Arg120 in COX-2) forming hydrogen bonds with the carboxamide group .

Q. What synthetic challenges arise in scaling up production, and how are they addressed?

- Challenges & Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.